molecular formula C14H20N2O3S B6095094 N-isopropyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-isopropyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B6095094
M. Wt: 296.39 g/mol
InChI Key: FUXPAGJBQFNWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is commonly referred to as PBIT or N-Isopropylbenzenesulfonamide and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of N-isopropyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves the inhibition of specific enzymes. For example, the inhibition of carbonic anhydrase by this compound results in the reduction of intraocular pressure, making it a potential treatment for glaucoma.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to exhibit anti-inflammatory and anticonvulsant effects. Additionally, this compound has been found to reduce intraocular pressure, making it a potential treatment for glaucoma.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-isopropyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide in lab experiments is its potential for the development of drugs for various diseases. Additionally, this compound has been extensively studied, making it a well-understood chemical. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-isopropyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide. One potential direction is the development of drugs for various diseases, including Alzheimer's disease, glaucoma, and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Finally, the potential toxicity of this compound should be further studied to ensure its safe use in lab experiments.

Synthesis Methods

The synthesis of N-isopropyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves the reaction of 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide with isopropyl iodide in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

N-isopropyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit inhibitory effects on various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These inhibitory effects make this compound a potential candidate for the development of drugs for various diseases, including Alzheimer's disease, glaucoma, and epilepsy.

Properties

IUPAC Name

2-methyl-4-(2-oxopyrrolidin-1-yl)-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10(2)15-20(18,19)13-7-6-12(9-11(13)3)16-8-4-5-14(16)17/h6-7,9-10,15H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXPAGJBQFNWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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